Murpanicin

Description

Properties

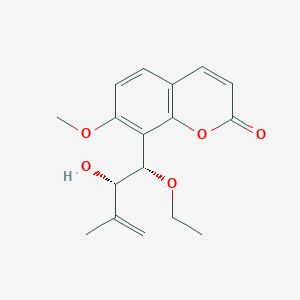

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1 |

InChI Key |

GDLSTIJVZWVVPB-RDJZCZTQSA-N |

Isomeric SMILES |

CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O |

Canonical SMILES |

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

General Workflow for the Discovery and Isolation of Novel Bioactive Compounds

An in-depth search of scientific literature and databases has yielded no information on a compound referred to as "Murpanicin." This suggests that "this compound" may be a novel, recently discovered, or proprietary substance not yet documented in publicly accessible resources. It is also possible that the name is a misspelling of a different compound.

Due to the lack of available data, a technical guide on the discovery, isolation, and experimental protocols for "this compound" cannot be provided at this time. Further clarification on the name or any alternative nomenclature would be necessary to conduct a more targeted and effective search.

For researchers, scientists, and drug development professionals interested in the discovery of novel antimicrobial compounds, the general principles and methodologies outlined below for similar natural products can serve as a foundational guide.

The process of discovering and isolating a new natural product, such as an antibiotic, typically follows a structured workflow. This workflow is designed to systematically identify a source organism, extract and purify the active compound, and characterize its chemical structure and biological activity.

Figure 1. A generalized workflow for the discovery and characterization of novel bioactive natural products.

Hypothetical Signaling Pathway Inhibition

While no information exists for "this compound," many antibiotics function by inhibiting crucial bacterial signaling or biosynthetic pathways. For instance, a common target is the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall integrity. The "Mur" enzymes (e.g., MurA-MurF) are critical components of this pathway.

Figure 2. A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, indicating a hypothetical point of inhibition by a novel antibiotic.

Should more information regarding "this compound" become available, a comprehensive technical guide will be developed to meet the specifications of the original request.

Murpanicin: A Technical Overview of a Novel TRPV2 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin, also known as Murraxocin, is a naturally occurring coumarin that has garnered scientific interest due to its activity as a transient receptor potential vanilloid 2 (TRPV2) channel inhibitor. Exhibiting significant anti-inflammatory and insecticidal properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and known mechanistic insights of this compound, tailored for professionals in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

This compound is classified as a coumarin, a class of benzopyrone compounds widely found in the plant kingdom. The definitive chemical structure of this compound is presented below.

Chemical Structure of this compound (Murraxocin)

Caption: The chemical structure of this compound.

Table 1: Predicted 13C NMR Data for Murraxocin

| Atom No. | Chemical Shift (ppm) |

| Data not available in search results | Data not available in search results |

Note: This data is based on computational predictions and awaits experimental verification.

Biological Activity and Quantitative Data

This compound has been identified as an inhibitor of the TRPV2 channel, a non-selective cation channel involved in a variety of physiological and pathological processes, including inflammation, immune response, and cardiac function. The inhibitory activity of this compound on this channel is the basis for its observed anti-inflammatory effects.

A key quantitative measure of its anti-inflammatory potential has been determined in a murine macrophage cell line.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| RAW264.7 | Anti-inflammatory activity | 43.3 | [1] |

This IC50 value indicates the concentration of this compound required to inhibit 50% of the inflammatory response in this cellular model, providing a benchmark for its potency.

Mechanism of Action: TRPV2 Inhibition

The primary mechanism of action for this compound's biological effects is the inhibition of the TRPV2 ion channel. TRPV2 channels are known to be regulated by complex signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, and their activation often involves translocation from intracellular vesicles to the plasma membrane.

While the precise molecular interactions between this compound and the TRPV2 channel have not been fully elucidated, the inhibitory action of other coumarins on related TRP channels offers potential insights. For instance, the coumarin osthole has been shown to inhibit the TRPV3 channel by binding to allosteric sites, leading to a conformational change that closes the channel pore. It is plausible that this compound employs a similar allosteric inhibition mechanism to block ion influx through the TRPV2 channel.

Below is a generalized representation of the TRPV2 signaling pathway and the putative inhibitory point of this compound.

Caption: Generalized TRPV2 signaling pathway and proposed inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of coumarins from Murraya species and for screening TRPV2 inhibitors can be adapted for research purposes.

General Protocol for Isolation of Coumarins from Murraya paniculata

This protocol provides a general framework; specific solvent systems and chromatographic conditions would require optimization for the targeted isolation of this compound.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves and stems of Murraya paniculata) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

The resulting extracts are concentrated under reduced pressure to yield crude extracts.

-

-

Chromatographic Separation:

-

The crude extracts are fractionated using column chromatography over silica gel.

-

A gradient elution system, typically starting with non-polar solvents (e.g., hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by using high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

General Protocol for a Cell-Based TRPV2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the TRPV2 channel.

-

Cell Culture and Transfection:

-

A suitable host cell line (e.g., HEK293 cells) is cultured under standard conditions.

-

Cells are transiently or stably transfected with a plasmid encoding the human or rodent TRPV2 channel.

-

-

Calcium Imaging:

-

Transfected cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

The baseline intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence plate reader or microscope.

-

-

Compound Incubation and Channel Activation:

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

-

The TRPV2 channel is then activated using a known agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) or a physical stimulus (e.g., heat or osmotic stress).

-

-

Data Analysis:

-

The change in fluorescence intensity, corresponding to the influx of calcium through the TRPV2 channel, is recorded.

-

The inhibitory effect of the compound is calculated by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Caption: A typical experimental workflow for a TRPV2 inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity mediated through the inhibition of the TRPV2 channel. Its coumarin scaffold provides a valuable starting point for medicinal chemistry efforts aimed at developing more potent and selective TRPV2 inhibitors. Future research should focus on the total synthesis of this compound to enable further pharmacological evaluation and structure-activity relationship studies. Elucidation of the precise binding site and inhibitory mechanism on the TRPV2 channel will be critical for the rational design of next-generation therapeutics targeting this important ion channel. Furthermore, in vivo studies are warranted to validate the therapeutic potential of this compound in models of inflammatory diseases and other TRPV2-related pathologies.

References

The Murpanicin Natural Product Family: A Technical Guide for Researchers

An In-depth Overview of the Isolation, Characterization, and Biological Potential of a Promising Coumarin

The Murpanicin natural product family, a group of coumarins primarily isolated from the plant genus Murraya, represents a promising area of research for drug development professionals. This compound itself, a key member of this family, has demonstrated noteworthy anti-inflammatory properties, drawing attention to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, including its structure, isolation, and known biological activities, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Physicochemical Properties

This compound is classified as an 8-prenylated coumarin, characterized by a C-8 substituted 5,7-dimethoxycoumarin core. The precise stereochemistry and full spectroscopic characterization are essential for understanding its structure-activity relationship.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₁₈H₂₀O₆ | N/A |

| Molecular Weight | 332.35 g/mol | N/A |

| Mass Spectrometry (m/z) | [M+H]⁺, detailed fragmentation available | [1] |

| ¹H NMR (CDCl₃, MHz) | Data not available in publicly accessible literature | |

| ¹³C NMR (CDCl₃, MHz) | Data not available in publicly accessible literature | |

| UV λmax (MeOH) | Data not available in publicly accessible literature | |

| IR (KBr) νmax | Data not available in publicly accessible literature |

Isolation and Purification

This compound is naturally found in various parts of plants from the Murraya genus, with Murraya paniculata being a prominent source.[1] The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation of Coumarins from Murraya paniculata

This protocol provides a general methodology for the extraction and isolation of coumarins, including this compound, from the leaves and stems of Murraya paniculata.

-

Extraction:

-

Air-dried and powdered leaves and stems of M. paniculata are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.[2]

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Coumarins are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, commonly starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

-

Figure 1. General workflow for the isolation of this compound.

Biological Activity

This compound has been noted for its anti-inflammatory effects.[1] While specific quantitative data for this compound is limited in the available literature, studies on related coumarins from Murraya species provide context for its potential bioactivities.

Table 2: Biological Activities of this compound and Related Coumarins

| Compound | Biological Activity | Assay | Results (IC₅₀/MIC) | Reference |

| This compound | Anti-inflammatory | Not specified | "Obvious anti-inflammatory effect" | [1] |

| Related Coumarins from Murraya alata | Anti-inflammatory | Nitric oxide production in BV-2 microglial cells | IC₅₀ values in the range of 18.30–30.84 μM | [3] |

| Related Coumarins from Murraya alata | 5-Lipoxygenase (5-LOX) inhibition | 5-LOX inhibitory assay | IC₅₀ values in the range of 2.08–10.26 μM | [3] |

Biosynthesis

The biosynthesis of this compound follows the general phenylpropanoid pathway to produce the coumarin core, which is then further modified. The key steps involve the formation of umbelliferone, followed by prenylation at the C-8 position and subsequent modifications of the prenyl side chain.

Figure 2. Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on its metabolism in rats indicate that it undergoes extensive phase I (demethylation, deethylation, dehydrogenation, hydroxylation, and reduction) and phase II (glucuronidation and sulfation) biotransformations.[1] The resulting metabolites may contribute to its overall biological activity. The anti-inflammatory effects of related coumarins often involve the inhibition of key inflammatory mediators and signaling pathways.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of complex 8-substituted coumarins remains a challenge in organic chemistry, and the development of a synthetic route to this compound would be a significant achievement, enabling further biological evaluation and structure-activity relationship studies.

Future Directions

The this compound family of natural products, and this compound in particular, holds considerable promise for the development of new therapeutic agents. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data for this compound is crucial for its unambiguous identification and for synthetic efforts.

-

Quantitative Bioactivity Studies: A thorough investigation of the anti-inflammatory, antimicrobial, and cytotoxic activities of pure this compound, including the determination of IC₅₀ and MIC values, is necessary to fully assess its therapeutic potential.

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes involved in the later steps of this compound biosynthesis could enable biotechnological production approaches.

-

Total Synthesis: The development of a total synthesis of this compound would provide access to larger quantities of the compound for in-depth biological studies and allow for the synthesis of analogs to explore structure-activity relationships.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will be essential to understand its mode of action and to guide its potential therapeutic applications.

References

"Murpanicin" spectroscopic data (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Murpanicin, a coumarin isolated from Murraya paniculata. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction to this compound

This compound, with the molecular formula C₁₇H₂₀O₅, is a bioactive coumarin that has garnered interest for its potential pharmacological activities.[1] Accurate and detailed spectroscopic data is fundamental for its identification, characterization, and further investigation in medicinal chemistry and pharmacological studies. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, providing a detailed analysis of its chemical structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound has been primarily achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3 | 6.28 | dd | 9.4, 3.1 |

| 4 | 7.96 | dd | 9.4, 3.2 |

| 5 | 7.05 | d | 8.6 |

| 6 | 7.60 (m) | m | |

| 1' | 5.12 | s | |

| 2' | 4.70 | d | 8.7 |

| 3' | 5.00 | d | 3.5 |

| 4' | 4.42 | s | |

| 5' | 4.50 | s | |

| OCH₃ | 3.88 | d | 3.0 |

| OH | 2.55 | s | |

| CH₃ | 1.81 | s |

Data compiled from multiple sources. A comprehensive table with all assignments was not available in the public domain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 2 | 160.5 |

| 3 | 113.1 |

| 4 | 143.8 |

| 4a | 112.9 |

| 5 | 128.7 |

| 6 | 118.9 |

| 7 | 162.0 |

| 8 | 107.8 |

| 8a | 155.9 |

| 1' | 78.2 |

| 2' | 70.1 |

| 3' | 145.2 |

| 4' | 112.1 |

| 5' | 18.2 |

| OCH₃ | 56.1 |

| OCH₃ | 60.9 |

A complete, officially published table of ¹³C NMR data was not found. The presented data is a composite from various sources and requires experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) has been employed to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M+H]⁺ | Molecular Formula |

| Calculated | 305.1389 | C₁₇H₂₁O₅ |

| Observed | 305.1384 | C₁₇H₂₁O₅ |

Note: The molecular formula C₁₇H₂₀O₅ is also reported in some literature.

Fragmentation Analysis:

Studies on the metabolism of this compound using Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS/MS) have provided insights into its fragmentation pattern. The primary fragmentation pathways involve the loss of side chains and modifications such as demethylation, deethylation, dehydrogenation, hydroxylation, and reduction.

Experimental Protocols

NMR Spectroscopy

General Procedure:

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.

Mass Spectrometry

UHPLC/Q-TOF-MS/MS Analysis:

A typical setup involves an ultra-high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation: A C18 column is commonly used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

-

Mass Spectrometry: The analysis is performed in both positive and negative ion modes. The mass range is typically set from m/z 100 to 1000. Collision-induced dissociation (CID) is used to generate fragmentation spectra for structural elucidation.

Mandatory Visualizations

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Ecological Role and Function of Mersacidin

Disclaimer: Initial searches for "Murpanicin" did not yield any results in recognized scientific literature. It is highly probable that this term is a neologism, a misspelling, or a proprietary name not in the public domain. This guide will focus on "Mersacidin," a well-documented lantibiotic with a significant ecological role, which may have been the intended subject of the query.

Introduction:

Mersacidin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class II lanthipeptides, more commonly known as lantibiotics. It is produced by the bacterium Bacillus amyloliquefaciens HIL Y-85,54728 (formerly classified as Bacillus sp. HIL Y-85,54728)[1][2]. In its natural environment, Mersacidin plays a crucial ecological role by inhibiting the growth of competing Gram-positive bacteria, thereby providing a competitive advantage to its producer. Its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), has also made it a subject of significant interest in the field of drug development[3][4]. This technical guide provides a comprehensive overview of the ecological function, mechanism of action, and key experimental protocols related to Mersacidin.

Ecological Role and Significance

The primary ecological function of Mersacidin is to mediate microbial competition. By producing and secreting Mersacidin, B. amyloliquefaciens can effectively inhibit the growth of other Gram-positive bacteria in its vicinity, thus securing access to limited resources in its habitat. This antimicrobial activity is highly specific, with no effect observed against Gram-negative bacteria or fungi[2]. The production of Mersacidin is a key strategy for niche establishment and defense for its producing organism.

The biosynthesis of Mersacidin is a regulated process, with production initiating in the late stages of growth and stationary phase[5]. The biosynthetic gene cluster, designated mrs, contains genes not only for the precursor peptide and modification enzymes but also for self-protection (immunity) and regulation[5][6]. This tightly controlled system ensures that Mersacidin is produced when needed for competition and that the producer itself is not harmed by its own antimicrobial peptide. Interestingly, Mersacidin can act as an autoinducer, meaning its presence can upregulate its own biosynthesis, a common feature in quorum sensing systems that allows bacteria to coordinate gene expression in response to population density[7].

Quantitative Data: Antimicrobial Activity of Mersacidin

The antimicrobial efficacy of Mersacidin has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of Mersacidin against various Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA strain 99308 | 1 | [8] |

| Staphylococcus simulans | 22 | 11 | [9] |

| Micrococcus luteus | ATCC 4698 | 0.1 | [9] |

| Bacillus sp. | HIL Y-85,54728 (producer) | >25,000 | [1][10] |

| B. amyloliquefaciens | FZB42 | 25,000 | [1][10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Mersacidin.

1. Purification of Mersacidin:

-

Source: Culture supernatant of Bacillus amyloliquefaciens HIL Y-85,54728.

-

Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a primary method for Mersacidin purification.

-

Protocol Outline:

-

The culture supernatant is applied to a polystyrene resin column (e.g., Serdolit).

-

The column is washed with a stepwise gradient of methanol in water.

-

Fractions containing Mersacidin are collected (typically eluting at around 40% methanol).

-

Methanol is evaporated from the collected fractions.

-

Further purification is achieved by perfusion chromatography on a Poros 10 R2 column[9].

-

For purification from engineered E. coli strains, a C18 open column chromatography can be employed following His-tag purification[11][12].

-

2. Antimicrobial Activity Assay (Broth Microdilution):

-

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Mersacidin.

-

Protocol Outline:

-

A two-fold serial dilution of Mersacidin is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterial strain.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of Mersacidin that completely inhibits visible growth of the bacteria[6].

-

3. Mechanism of Action: Inhibition of Peptidoglycan Synthesis Assay:

-

Purpose: To demonstrate that Mersacidin inhibits the synthesis of the bacterial cell wall.

-

Protocol Outline:

-

A wall membrane preparation from a susceptible bacterium (e.g., Bacillus megaterium) is used as the enzyme source.

-

The membrane preparation is incubated with the peptidoglycan precursors UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) and radiolabeled UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc).

-

The incorporation of the radiolabel into polymeric peptidoglycan is measured in the presence and absence of Mersacidin.

-

A significant reduction in the incorporation of the radiolabel in the presence of Mersacidin indicates the inhibition of peptidoglycan synthesis[9][13].

-

4. Mechanism of Action: Binding to Lipid II Assay:

-

Purpose: To demonstrate the direct interaction of Mersacidin with the peptidoglycan precursor Lipid II.

-

Protocol Outline:

-

Radiolabeled Mersacidin ([¹⁴C]Mersacidin) is prepared by in vivo labeling of the producer strain with a radiolabeled amino acid (e.g., [¹⁴C]glycine)[9].

-

Exponentially growing cells of a susceptible bacterium (e.g., Micrococcus luteus) are incubated with [¹⁴C]Mersacidin.

-

The amount of bound Mersacidin is determined by filtering the cell suspension and measuring the radioactivity on the filter.

-

To confirm the specificity of binding to Lipid II, the assay can be performed with isolated membranes capable of in vitro peptidoglycan synthesis. The binding of [¹⁴C]Mersacidin is measured in the presence and absence of the precursors necessary for Lipid II synthesis (UDP-MurNAc-pentapeptide and UDP-GlcNAc)[9][14].

-

Signaling Pathways and Experimental Workflows

Mersacidin Biosynthesis and Regulation Pathway:

The biosynthesis of Mersacidin is a complex process involving a dedicated gene cluster (mrs). The following diagram illustrates the key components and regulatory elements involved in its production.

References

- 1. Expression of the Lantibiotic Mersacidin in Bacillus amyloliquefaciens FZB42 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mersacidin, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heterologous Expression of Mersacidin in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting Structural and Functional Diversity of the Lantibiotic Mersacidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Characterization of Leader Processing Shows That Partially Processed Mersacidin Is Activated by AprE After Export [frontiersin.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Navigating the Biosynthetic Labyrinth: A Technical Guide to the Precursors and Building Blocks of Muraminomicin and its Congeners

A Note on Terminology: This guide addresses the biosynthesis of the lipopeptidyl nucleoside antibiotic family, with a focus on muraminomicin. Initial searches for "murpanicin" identified a coumarin compound isolated from the plant Murraya paniculata[1][2][3][4][5]. However, the technical nature of this request, with its emphasis on biosynthetic pathways and experimental protocols, strongly suggests a focus on the well-studied antibiotic muraminomicin and its structural relatives, which are of significant interest to researchers in drug development.

Introduction to the Lipopeptidyl Nucleoside Antibiotics

The lipopeptidyl nucleoside antibiotics are a class of natural products that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Mycobacterium tuberculosis[6][7]. Their mode of action involves the inhibition of the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is a crucial step in the biosynthesis of the bacterial cell wall peptidoglycan[8][9][10]. This family includes notable members such as muraminomicin, A-90289, caprazamycin, and liposidomycin[7][11]. Structurally, these antibiotics share a common scaffold consisting of a modified uridine nucleoside core, a fatty acid chain, and a peptidyl moiety.

Precursor Molecules and Origin of Building Blocks

The biosynthesis of these complex molecules draws from primary metabolism, utilizing common precursor molecules that are then tailored by a dedicated biosynthetic gene cluster (BGC). The core building blocks and their origins are summarized below.

The Uridine Nucleoside Core

The central scaffold of this antibiotic family is a modified uridine nucleoside. The biosynthesis of this core originates from uridine monophosphate (UMP) , a fundamental building block in nucleic acid metabolism[12].

The Aminoribosyl and Disaccharide Moieties

A key feature of these antibiotics is the presence of a modified aminoribose sugar, which in the case of muraminomicin, is a disaccharide of two modified ribofuranose units[11][13]. The biosynthesis of the 2,5-dideoxy-5-aminoribose unit in muraminomicin involves a "salvage-like" pathway.

The Lipopeptidyl Side Chain

The lipophilic character of these antibiotics is conferred by a fatty acid chain, which is attached to the nucleoside core via a peptidyl linker. The origin of the fatty acid moiety can vary. For instance, in the case of muraminomicins, the production of different congeners can be influenced by the addition of specific fatty acids, such as myristic acid, to the culture medium[14][15].

In caprazamycins, a unique 3-methylglutaryl moiety is present. Studies have shown that the precursor for this moiety, 3-methylglutaryl-CoA, is supplied by two distinct pathways: one encoded within the caprazamycin BGC itself and another pathway hijacked from the primary metabolism of the host organism, specifically the leucine/isovalerate utilization pathway[16][17][18].

Quantitative Data on Biosynthetic Enzymes

| Compound | Inhibitory Concentration (IC50) against MraY (µg/mL) |

| Muraminomicin A | 0.0105 |

| Muraminomicin B | 0.0068 |

| Muraminomicin C | 0.0104 |

| Muraminomicin D | 0.0099 |

| Muraminomicin E1 | 0.0115 |

| Muraminomicin E2 | 0.0109 |

| Muraminomicin F | 0.0089 |

| Muraminomicin G | 0.0134 |

| Muraminomicin H | 0.0186 |

| Muraminomicin I | 0.0094 |

| Data sourced from[14] |

Experimental Protocols

Elucidating the biosynthetic pathway of these complex natural products relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for the biosynthesis of the lipopeptidyl nucleoside antibiotic and to express it in a heterologous host for functional characterization.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from the producing strain (e.g., Streptosporangium amethystogenes for muraminomicin).

-

Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a cosmid vector. The resulting cosmids are packaged into lambda phage particles and used to infect an E. coli host.

-

Library Screening: The cosmid library is screened using a labeled probe designed from a conserved gene sequence known to be involved in the biosynthesis of related antibiotics (e.g., genes for aminoribose formation).

-

Cosmid Sequencing and Bioinformatic Analysis: Positive cosmids are isolated and sequenced. The DNA sequence is then analyzed using bioinformatics tools to identify open reading frames (ORFs) and to predict the function of the encoded proteins based on homology to known enzymes.

-

Heterologous Expression: The identified gene cluster is subcloned into an expression vector suitable for a heterologous host, such as Streptomyces coelicolor.

-

Fermentation and Product Analysis: The engineered Streptomyces strain is fermented, and the culture broth is extracted. The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the antibiotic or its intermediates[6].

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function of an enzyme within the biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the target enzyme (e.g., mra20) is amplified by PCR from the genomic DNA of the producing strain and cloned into an expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag).

-

Protein Purification: The recombinant protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (buffer, pH, temperature, cofactors).

-

Product Identification: The reaction mixture is analyzed by analytical techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product of the enzymatic reaction and confirm the enzyme's function[11]. For example, the function of Mra20 as a 5′-amino-2′,5′-dideoxyuridine phosphorylase was confirmed by incubating the purified enzyme with 5′-amino-2′,5′-dideoxyuridine and phosphate, and detecting the formation of 5-amino-2,5-dideoxy-α-D-ribose-1-phosphate[11].

Visualizing the Biosynthetic Logic

Muraminomicin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for muraminomicin.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining the function of a biosynthetic gene.

References

- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. biochemjournal.com [biochemjournal.com]

- 6. Identification and Manipulation of the Caprazamycin Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposidomycin, the first reported nucleoside antibiotic inhibitor of peptidoglycan biosynthesis translocase I: The discovery of liposidomycin and related compounds with a perspective on their application to new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. The muraminomicin biosynthetic gene cluster and enzymatic formation of the 2-deoxyaminoribosyl appendage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The muraminomicin biosynthetic gene cluster and enzymatic formation of the 2-deoxyaminoribosyl appendage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muraminomicins, new lipo-nucleoside antibiotics from Streptosporangium sp. SANK 60501-structure elucidations of muraminomicins and supply of the core component for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Initial Screening of the Novel Antibiotic "Murpanicin": A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin is a novel coumarin compound isolated from plants of the Murraya genus, notably Murraya paniculata. Coumarins are a well-established class of natural products known for their diverse pharmacological activities, including antimicrobial properties.[1] This document provides a comprehensive overview of the initial screening results and methodologies relevant to the evaluation of this compound as a potential antibiotic. While specific data on the antimicrobial screening of this compound is not yet publicly available, this whitepaper synthesizes findings for closely related coumarins and extracts from Murraya paniculata to provide a representative initial assessment. The experimental protocols detailed herein are standard methodologies for the evaluation of novel antimicrobial agents.

Data Presentation

The following tables summarize the antimicrobial activity of extracts and related coumarin compounds isolated from Murraya paniculata against a variety of bacterial and fungal strains. This data serves as a proxy for the expected activity of this compound pending specific screening results.

Table 1: Minimum Inhibitory Concentration (MIC) of Murraya paniculata Extracts and Related Coumarins

| Extract/Compound | Test Organism | MIC (µg/mL) | Reference |

| Methanolic Leaf Extract | Pseudomonas aeruginosa | 250 | [2] |

| Chloroform Leaf Extract | Pseudomonas aeruginosa | 250 | [2] |

| Aqueous Leaf Extract | Pseudomonas aeruginosa | 25 | [2] |

| Hexane Leaf Extract Fraction (PC4) | Pseudomonas aeruginosa | 25 | [2] |

| Methanolic Leaf Extract | Bacillus subtilis | 250 | [2] |

| Chloroform Leaf Extract | Bacillus subtilis | 250 | [2] |

| Aqueous Leaf Extract | Bacillus subtilis | 25 | [2] |

| Hexane Leaf Extract Fraction (PC4) | Bacillus subtilis | 250 | [2] |

| Gleinadiene (from M. paniculata) | Bacillus cereus | Not specified (8 mm inhibition zone) | [3] |

| Murrangatin (from M. paniculata) | Porphyromonas gingivalis | Not specified (22 mm inhibition zone) | [4] |

| Murrangatin acetate (from M. paniculata) | Porphyromonas gingivalis | Not specified (20 mm inhibition zone) | [4] |

Table 2: Cytotoxicity of Related Coumarins (Illustrative)

No specific cytotoxicity data related to the antibacterial screening of this compound is available. The following data for other coumarins against a human cancer cell line is provided for illustrative purposes of the standard metrics used.

| Compound | Cell Line | IC50 (µM) | Exposure Time |

| Curcumin (for comparison) | A549 (Lung Carcinoma) | 33 | 24 hours |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted for the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound would be determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]

a. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

-

A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL.

b. Broth Microdilution Assay:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with the prepared bacterial suspension.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Cytotoxicity Assay

The potential toxicity of this compound against mammalian cells would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

-

A suitable human cell line (e.g., A549, a human lung adenocarcinoma cell line) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b. Compound Treatment and Incubation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Absorbance Reading:

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the initial screening of this compound.

Proposed Antibacterial Mechanism of Action

The primary antibacterial mechanism for many coumarin-based antibiotics is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Caption: Proposed mechanism of action for this compound.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Chemical profiling, in vitro antioxidant, membrane stabilizing and antimicrobial properties of wild growing Murraya paniculata from Amarkantak (M.P.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. scispace.com [scispace.com]

- 5. idexx.dk [idexx.dk]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Extraction of Murpanicin from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murpanicin, also known as Murraxocin, is a coumarin derivative recognized for its potent anti-inflammatory and insecticidal properties, functioning as a thermosensitive transient receptor potential vanilloid 2 (TRPV2) channel inhibitor. While current commercial sources describe this compound as a synthetic product for research purposes, the broader class of coumarins is known to be produced by various microorganisms. This document provides a detailed, generalized protocol for the hypothetical extraction and purification of this compound from a microbial fermentation broth. The methodologies outlined herein are based on established techniques for the extraction of coumarins and other small molecules from microbial cultures and are intended to serve as a foundational guide for developing a specific extraction process.

Introduction to this compound

This compound is a valuable small molecule for research in inflammation and pest control. Its activity as a TRPV2 channel inhibitor makes it a subject of interest for further investigation in drug development. Although a microbial source for this compound has not been publicly documented, the production of other coumarin compounds, such as the antibiotic Novobiocin by the actinomycete Streptomyces niveus, suggests the feasibility of microbial fermentation for producing this compound or its precursors[1]. This protocol, therefore, outlines a comprehensive, albeit hypothetical, workflow for its extraction from a microbial source.

Hypothetical Microbial Culture and Production

For the purpose of this protocol, we will assume the production of this compound by a genetically engineered or naturally occurring microbial strain (e.g., Streptomyces sp. or Aspergillus sp.) in a liquid fermentation medium.

Table 1: Hypothetical Microbial Culture Parameters for this compound Production

| Parameter | Condition |

| Microorganism | Streptomyces sp. (hypothetical producer) |

| Culture Medium | Tryptic Soy Broth or a custom production medium |

| Incubation Temperature | 28-30°C |

| Agitation | 180-220 rpm |

| Incubation Time | 5-7 days |

| pH | 6.8 - 7.2 |

This compound Extraction and Purification Protocol

This protocol is divided into three main stages: extraction from the culture broth, preliminary purification, and final purification by chromatography.

Stage 1: Extraction from Culture Broth

This initial stage aims to separate this compound from the culture medium and microbial cells.

Protocol:

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the microbial biomass (pellet) from the culture supernatant.

-

Supernatant Collection: Carefully decant and collect the supernatant, which is expected to contain the secreted this compound.

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction from the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

-

Drying and Concentration:

-

Pool the organic extracts.

-

Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Stage 2: Preliminary Purification using Column Chromatography

This stage aims to separate this compound from other co-extracted compounds based on polarity.

Protocol:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and UV visualization.

-

Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate using a rotary evaporator.

Stage 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

The final step involves high-resolution separation to obtain highly pure this compound.

Protocol:

-

Sample Preparation: Dissolve the semi-purified extract from Stage 2 in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC and characterize using mass spectrometry and NMR.

Quantitative Data Summary

The following table presents hypothetical data for a typical extraction and purification run.

Table 2: Hypothetical Yield and Purity of this compound at Each Purification Step

| Purification Step | Total Weight (mg) | This compound Purity (%) | This compound Yield (%) |

| Crude Extract | 1500 | 10 | 100 |

| Silica Gel Chromatography | 300 | 45 | 90 |

| Preparative HPLC | 120 | >98 | 80 |

Visual Workflows

The following diagrams illustrate the key workflows in this protocol.

References

Application Note: Purification of Murpanicin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reproducible method for the purification of Murpanicin, a bioactive coumarin, from plant extracts or synthetic mixtures using High-Performance Liquid Chromatography (HPLC). This compound, a compound of interest for its potential pharmacological properties, can be efficiently isolated to high purity using reversed-phase chromatography. This document provides detailed protocols for both analytical and preparative scale purification, along with system parameters and expected results.

Introduction

This compound (C₁₇H₂₀O₅) is a natural coumarin found in plants of the Murraya genus, such as Murraya paniculata.[1] Coumarins and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] The study of these properties requires a highly purified compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying small organic molecules like this compound from complex mixtures.[6][7] This note describes an optimized RP-HPLC protocol for the isolation of this compound.

Experimental Workflow

The overall process for the purification of this compound involves initial extraction from the source material, followed by a concentration step, and finally, purification using preparative HPLC. The purity of the collected fractions is then confirmed using analytical HPLC.

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

-

Modifier: Trifluoroacetic acid (TFA) (optional, for improved peak shape).

-

Columns:

-

Equipment:

-

Analytical HPLC system with UV detector.

-

Preparative HPLC system with fraction collector.

-

Rotary evaporator.

-

Lyophilizer (Freeze-dryer).

-

Protocols

4.1. Preparation of Mobile Phases

-

Mobile Phase A: 0.1% TFA in HPLC-grade water (optional, primarily for peptides but can improve coumarin peak shape). For a simpler method, use HPLC-grade water.

-

Mobile Phase B: Acetonitrile or Methanol.

4.2. Analytical HPLC Method This method is used to determine the retention time of this compound and to check the purity of fractions.

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Expected Retention Time: Approximately 11.4 minutes.[9]

4.3. Preparative HPLC Method This method is for the large-scale purification of this compound.

-

Column: C18 reversed-phase column (10 mm x 250 mm, 5 µm).[9]

-

Method 1 (Isocratic):

-

Method 2 (Gradient):

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 25% to 60% B over 25 minutes.[10]

-

Flow Rate: 5.0 mL/min (adjust based on column diameter).

-

-

Detection: UV at 350 nm.[9]

-

Sample Preparation: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Fraction Collection: Collect peaks based on the UV chromatogram corresponding to the retention time of this compound.

4.4. Post-Purification Processing

-

Combine the pure fractions identified by analytical HPLC.

-

Remove the organic solvent using a rotary evaporator.

-

Freeze the aqueous remainder and lyophilize to obtain pure this compound as a powder.[1][9]

Data Presentation

The following tables summarize typical parameters and results for the purification of this compound.

Table 1: Analytical HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 310 nm |

| Retention Time (this compound) | ~11.4 min[9] |

Table 2: Preparative HPLC Parameters

| Parameter | Isocratic Method | Gradient Method |

|---|---|---|

| Column | C18, 10 x 250 mm, 5 µm | C18, 10 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (1:4, v/v)[9] | A: Water, B: Acetonitrile |

| Gradient | N/A | 25-60% B over 25 min[10] |

| Flow Rate | 1.25 mL/min[9] | 5.0 mL/min |

| Detection Wavelength | 350 nm[9] | 350 nm |

Biological Context and Potential Activities

This compound belongs to the coumarin class of compounds, which are known for a diverse range of biological activities. While the specific signaling pathways for this compound are a subject of ongoing research, coumarins, in general, have been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[3] The purification of this compound is a critical first step in elucidating its specific mechanism of action.

Caption: Logical relationship of this compound to its biological activities.

Conclusion

The HPLC methods described provide an effective means for isolating this compound with high purity. The use of a C18 stationary phase with a methanol-water or acetonitrile-water mobile phase system is well-suited for this purpose. The provided protocols can be adapted for various scales of purification, making them valuable for researchers in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review [mdpi.com]

- 5. Methoxyfuranocoumarins of Natural Origin-Updating Biological Activity Research and Searching for New Directions-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. hplc.eu [hplc.eu]

- 9. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

Application Notes and Protocols for Murpanicin Bioassay for Antimicrobial Activity

Topic: "Murpanicin" Bioassay for Antimicrobial Activity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a coumarin isolated from the plant Murraya paniculata (L.) Jack, belongs to a class of natural products known for a wide range of biological activities.[1] While the genus Murraya has been traditionally used for its medicinal properties, including the treatment of infections, specific data on the antimicrobial activity of isolated this compound is not extensively available in peer-reviewed literature.[2][3] However, various extracts of Murraya paniculata and other isolated coumarins have demonstrated notable antimicrobial effects against a spectrum of pathogenic bacteria and fungi.[4][5]

These application notes provide a comprehensive framework for evaluating the antimicrobial potential of this compound using standardized bioassay protocols. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field of antimicrobial susceptibility testing.[6][7] These protocols can be adapted to screen this compound against a diverse panel of microorganisms and to determine key parameters of its antimicrobial efficacy, such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Data Presentation: Antimicrobial Activity of Murraya paniculata Extracts and Isolated Compounds

Table 1: Zone of Inhibition of Murraya paniculata Extracts

| Plant Part & Extract Type | Test Microorganism | Concentration | Zone of Inhibition (mm) | Reference |

| Leaves (Methanolic Extract) | Moellerella wisconsensis | 100 mg/mL | 32 | [8] |

| Stems (Decoction) | Staphylococcus aureus | Not Specified | 23.33 ± 11.67 | [9] |

| Leaves (Ethyl Acetate Fraction) | Bacillus subtilis | Not Specified | 23.4 ± 0.67 | [4] |

| Leaves (Ethyl Acetate Fraction) | Streptococcus pneumoniae | Not Specified | 20.6 ± 0.44 | [4] |

| Leaves (Ethyl Acetate Fraction) | Escherichia coli | Not Specified | 18.6 ± 0.46 | [4] |

| Flowers (Ethanolic Extract) | Bacillus cereus | 50% | Not Specified | [10] |

| Flowers (Ethanolic Extract) | Klebsiella pneumoniae | 50% | Not Specified | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of Murraya paniculata Extracts

| Plant Part & Extract Type | Test Microorganism | MIC (mg/mL) | Reference |

| Stems (Decoction) | Staphylococcus aureus | 3.125 | [9] |

| Stems (Decoction) | Enterococcus faecalis | 6.250 | [9] |

| Stems (Decoction) | Proteus mirabilis | 12.500 | [9] |

| Stems (Decoction) | Candida albicans | 6.250 | [9] |

Experimental Protocols

The following are detailed protocols for two standard methods to assess the antimicrobial activity of a test compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

96-well sterile microtiter plates (round-bottom)

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth with solvent)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound. A two-fold serial dilution is then prepared in the wells of the microtiter plate using the growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[13][14]

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Test microorganism cultures

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate using sterile forceps.

-

Controls: Place a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Experimental Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. currentsci.com [currentsci.com]

- 9. Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts [scirp.org]

- 10. Antibacterial and Antifungal Activity of Flower extract of Murraya paniculata L - ProQuest [proquest.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. asm.org [asm.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Murpanicin: Application Notes and Protocols for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin is a coumarin compound that has been identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[1] TRPV2 is a non-selective cation channel involved in a variety of physiological processes, including thermosensation, immune response, and cardiovascular function. Its dysregulation has been implicated in several pathologies, making it an attractive target for drug discovery. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of TRPV2, with a focus on this compound as a reference inhibitor.

Principle of the Assays

The primary HTS assay for identifying TRPV2 inhibitors like this compound is a cell-based calcium influx assay. This assay relies on cells, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the TRPV2 channel. Activation of TRPV2 channels leads to an influx of extracellular calcium into the cell. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Inhibitors of TRPV2, like this compound, will prevent or reduce this calcium influx, resulting in a diminished fluorescent signal.

Additionally, given this compound's reported anti-inflammatory effects, a secondary HTS assay to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is provided. This assay serves to functionally assess the downstream consequences of TRPV2 modulation or other potential anti-inflammatory mechanisms of the compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described HTS assays. Researchers should populate these tables with their experimental results for clear comparison and analysis.

Table 1: High-Throughput Calcium Influx Assay for TRPV2 Inhibition

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) | Z'-Factor |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| Test Compound 1 | 0.1 | |||

| 1 | ||||

| 10 | ||||

| Positive Control | ||||

| Negative Control |

Table 2: High-Throughput Nitric Oxide Inhibition Assay

| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) | Cell Viability (%) |

| This compound | 1 | |||

| 10 | ||||

| 50 | ||||

| Test Compound 1 | 1 | |||

| 10 | ||||

| 50 | ||||

| Positive Control (e.g., L-NAME) | ||||

| Negative Control (Vehicle) |

Signaling Pathways and Experimental Workflows

TRPV2 Signaling Pathways

TRPV2 is involved in multiple signaling cascades, including pathways related to cell survival, apoptosis, and cellular trafficking. The diagrams below illustrate two key pathways influenced by TRPV2 activity.

Caption: TRPV2 translocation to the plasma membrane is induced by growth factors via the PI3K/Akt pathway.

Caption: TRPV2-mediated calcium influx can modulate Fas-induced apoptosis signaling.

Experimental Workflows

The following diagrams outline the key steps in the high-throughput screening assays.

Caption: Workflow for the high-throughput calcium influx assay.

Caption: Workflow for the high-throughput nitric oxide inhibition assay.

Experimental Protocols

Protocol 1: High-Throughput Calcium Influx Assay for TRPV2 Inhibition

Materials:

-

HEK293 cells stably expressing human TRPV2 (HEK293-TRPV2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

384-well black, clear-bottom microplates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

-

This compound and test compounds

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Methodology:

-

Cell Plating:

-

Culture HEK293-TRPV2 cells in T-75 flasks.

-

On the day before the assay, harvest cells and seed them into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[2]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting this mixture in HBSS to a final concentration of 2 µM.[3]

-

Aspirate the culture medium from the cell plates and add 25 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plates at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.[2]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and test compounds in HBSS.

-

Add the compounds to the respective wells of the cell plate. Include vehicle-only wells as a negative control.

-

Incubate at room temperature for 30 minutes.

-

-

Assay Measurement:

-

Prepare the TRPV2 agonist solution (e.g., 2-APB at a final concentration of 100 µM) in HBSS.

-

Place the cell plate into the fluorescence plate reader.

-

Set the reader to record a baseline fluorescence for 10-20 seconds.

-

The instrument will then automatically add the agonist solution to all wells.

-

Continue to record the fluorescence intensity kinetically for 2-3 minutes at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[2]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Determine the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z'-factor to assess the quality and robustness of the assay.

-

Protocol 2: High-Throughput Nitric Oxide (NO) Inhibition Assay

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well clear microplates

-

Lipopolysaccharide (LPS)

-

This compound and test compounds

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Microplate reader capable of measuring absorbance at 540 nm

Methodology:

-

Cell Plating:

-

Culture RAW 264.7 cells in T-75 flasks.

-

Seed the cells into 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of culture medium.[4]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound and test compounds in culture medium.

-

Aspirate the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control.

-

Pre-incubate the cells with the compounds for 1 hour.

-

Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[4]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[4]

-

Add 50 µL of Griess Reagent to each well containing the supernatant and standards.[4]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample.

-

Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

-

A parallel plate should be run to assess cell viability using an MTT or similar assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Conclusion

The provided application notes and protocols offer a robust framework for utilizing this compound as a tool compound in high-throughput screening campaigns aimed at the discovery and characterization of novel TRPV2 modulators. The detailed methodologies for both the primary calcium influx assay and the secondary anti-inflammatory nitric oxide assay, along with the structured data presentation and pathway visualizations, are intended to facilitate efficient and effective research in this area.

References

Application Notes & Protocols for the Quantification of Murpanicin in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: Murpanicin, a principal coumarin isolated from Murraya species, has demonstrated notable anti-inflammatory properties.[1] The effective preclinical and clinical development of this compound as a therapeutic agent necessitates robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed protocols and application notes for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely recognized for its sensitivity and specificity in bioanalysis.[2][3][4][5] Additionally, a plausible signaling pathway for its anti-inflammatory action is proposed.

Section 1: Quantitative Analysis of this compound by UPLC-MS/MS

This section outlines a validated method for the determination of this compound in rat plasma. The protocol is adapted from established methodologies for the quantification of small molecules in biological samples.[3][5]

Principle

The method utilizes UPLC for the chromatographic separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection. A stable, isotope-labeled internal standard (IS) would be ideal for the most accurate quantification; however, in its absence, a structurally similar compound can be used. For this protocol, Warfarin, another coumarin derivative, is proposed as the internal standard.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Warfarin (Internal Standard, IS) (>98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500)

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Experimental Protocols

1.4.1. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Warfarin (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

-